molecular formula C9H13NO3S B13044305 (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hcl

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hcl

Cat. No.: B13044305
M. Wt: 215.27 g/mol
InChI Key: NWIHYKJMGYEDRI-SECBINFHSA-N
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Description

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol HCl is a chiral ethanolamine derivative featuring a 3-(methylsulfonyl)phenyl substituent. The compound’s structure includes:

  • Stereochemistry: The (S)-configuration at the chiral center, critical for biological activity in many pharmacologically active amines.
  • Functional groups: A primary amine (–NH₂), hydroxyl (–OH), and a methylsulfonyl (–SO₂CH₃) group attached to the phenyl ring.
  • Physicochemical properties: As an HCl salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1

InChI Key

NWIHYKJMGYEDRI-SECBINFHSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Sulfonylation: The benzene derivative undergoes sulfonylation to introduce the methylsulfonyl group.

    Amination: The sulfonylated intermediate is then subjected to amination to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Chemistry: To enhance efficiency and scalability.

    Catalysis: Use of catalysts to improve reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Position Stereochemistry Notable Properties/Applications Evidence ID
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol HCl –SO₂CH₃ at phenyl position 3, –NH₂, –OH 3-(methylsulfonyl) (S) High solubility (HCl salt) N/A
RS 39604 (from ) –SO₂NHCH₂CH₂–, –OCH₃, –Cl 2-methoxy, 5-chloro Not specified 5-HT₄ receptor partial agonist
3-[4-(Methylsulfonyl)phenyl]prop-2-ynal (from ) –SO₂CH₃ at phenyl position 4, alkyne (–C≡CH) 4-(methylsulfonyl) N/A Synthetic intermediate for drug design
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl (from ) –Cl at phenyl position 3, –NH₂, –OH 3-chloro (R) Asymmetric synthesis reagent
(1RS)-2-[(tert-Butyl)amino]-1-[4-(benzyloxy)phenyl]ethanol (from ) –OCH₂C₆H₅ (benzyloxy), –NH(C(CH₃)₃) 4-(benzyloxy) Racemic Impurity in β-adrenergic agonists

Key Analysis of Structural Differences and Implications

Substituent Type and Position
  • Methylsulfonyl (–SO₂CH₃) Group: The target compound has a 3-(methylsulfonyl)phenyl group, while ’s prop-2-ynal analog has the sulfonyl group at the 4-position. Positional isomerism can drastically alter electronic properties and target binding. For example, 3-substituted sulfonyl groups may enhance steric hindrance compared to 4-substituted analogs, affecting receptor interactions . This difference may explain RS 39604’s activity as a 5-HT₄ receptor agonist .
  • Halogen vs. Sulfonyl Groups :

    • The (R)-3-chloro analog () replaces the sulfonyl group with a chlorine atom , reducing electron-withdrawing effects and possibly altering metabolic stability or lipophilicity .
Stereochemical Considerations
  • The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to its (R)-counterpart or racemic mixtures. For example, ’s (R)-3-chloro analog is used in asymmetric synthesis, highlighting the importance of chirality in pharmacological specificity .
Backbone Modifications
  • ’s racemic ethanolamine derivative includes a benzyloxy group and a tert-butylamino moiety, which increase hydrophobicity and steric bulk. Such modifications could influence blood-brain barrier penetration or receptor subtype selectivity .

Biological Activity

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride, commonly referred to as (S)-MSP, is a compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This article explores its structural properties, biological mechanisms, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C9_9H13_13NO3_3S
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 1213437-28-5
  • Structure : The compound features a sulfonyl group attached to a phenyl ring, which is critical for its biological interactions.

(S)-MSP acts primarily as an inhibitor of various enzymatic pathways. Its mechanism of action has been linked to:

  • Inhibition of Type III Secretion System (T3SS) : Research indicates that (S)-MSP can inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition can reduce bacterial infection rates and virulence factor secretion, making it a candidate for antibiotic development .

Biological Activity

  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against Gram-negative bacteria by interfering with their ability to secrete virulence factors through the T3SS. In vitro studies have shown that concentrations as low as 50 µM can significantly inhibit secretion processes in pathogenic strains .
  • Cytotoxicity :
    • Studies evaluating cytotoxic effects have indicated that (S)-MSP exhibits low cytotoxicity in mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. For instance, at concentrations used to inhibit bacterial secretion, no significant cytotoxic effects were observed on human cell lines .

Case Study 1: Inhibition of T3SS in Enteropathogenic E. coli

A study conducted using C. rodentium as a model organism demonstrated that (S)-MSP effectively reduced the secretion of carboxypeptidase G2 (CPG2), a reporter enzyme used to measure T3SS activity. The results showed approximately 50% inhibition at 50 µM concentration, indicating potent antimicrobial activity against EHEC strains .

Case Study 2: Structure-Activity Relationship Analysis

Research analyzing various derivatives of (S)-MSP revealed that modifications to the methylsulfonyl group could enhance its inhibitory potency against T3SS activities. Compounds with increased hydrophobicity and steric bulk around the sulfonyl group exhibited improved binding affinity to the target proteins involved in secretion systems .

Data Table of Biological Activity

Activity Concentration (µM) Effect
Inhibition of T3SS50~50% reduction in CPG2 secretion
Cytotoxicity in mammalian cells100No significant cytotoxic effects
Antimicrobial activity25Effective against Gram-negative bacteria

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